Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

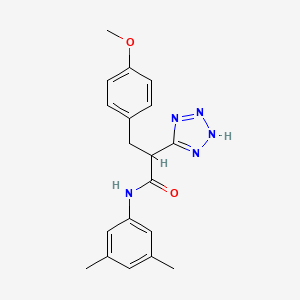

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 2,4-difluorophenyl group. The presence of the fluorine atoms could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : The study by Lagrenée et al. (2002) explores the efficiency of a triazole derivative in inhibiting corrosion of mild steel in acidic media. This research highlights the potential use of similar compounds, like Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate, in corrosion protection applications (Lagrenée et al., 2002).

Synthesis of Macrolides : Wasserman et al. (1981) discuss the use of oxazoles as activated carboxylates for synthesizing macrolides, including recifeiolide and curvularin. This suggests a role for Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate in the synthesis of complex organic compounds (Wasserman, Ronald J. Gambale, & Pulwer, 1981).

Photochemistry and Vibrational Spectra : Lopes et al. (2011) investigated the photochemistry and vibrational spectra of a related compound, Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, which suggests potential applications in spectroscopy and materials science for Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate (Lopes et al., 2011).

Antimicrobial Agents : The study by Bhat et al. (2016) on the synthesis of triazolyl pyrazole derivatives as potential antimicrobial agents implies that Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate could be explored for its antimicrobial properties (Bhat et al., 2016).

Synthesis of Oxazole Derivatives : Ferreira et al. (2010) describe the synthesis of various oxazole-4-carboxylate derivatives, indicating the synthetic versatility of Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate in producing various organic compounds (Ferreira et al., 2010).

Metal-Organic Frameworks : Chen et al. (2015) discuss the use of a bifunctional organic linker in constructing a metal-organic framework with selective sorption properties. This suggests potential applications in gas storage and separation for compounds like Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate (Chen, Zhang, Shi, & Cheng, 2015).

Molecular Docking Study for Anticancer and Antimicrobial Agents : Katariya et al. (2021) performed a molecular docking study on 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating the potential of Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate in anticancer and antimicrobial research (Katariya, Vennapu, & Shah, 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-16-11(15)10-5-9(14-17-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEZPZNLHMCIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)

![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)

![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)

![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2702984.png)

![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2702992.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2702993.png)

![[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid](/img/structure/B2702995.png)

![1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2702998.png)